molecular formula C17H25NO2 B4703301 1-[2-(4-ethylphenoxy)propanoyl]-3-methylpiperidine

1-[2-(4-ethylphenoxy)propanoyl]-3-methylpiperidine

Cat. No. B4703301
M. Wt: 275.4 g/mol
InChI Key: QACFCEWQJYSZOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-ethylphenoxy)propanoyl]-3-methylpiperidine, also known as EPPMP, is a synthetic compound that belongs to the class of piperidine derivatives. EPPMP is a research chemical that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 1-[2-(4-ethylphenoxy)propanoyl]-3-methylpiperidine is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor. This means that it blocks the reuptake of dopamine in the brain, leading to increased levels of dopamine in the synapse. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects
1-[2-(4-ethylphenoxy)propanoyl]-3-methylpiperidine has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, leading to increased locomotor activity and hyperactivity. It has also been found to increase heart rate and blood pressure. In addition, 1-[2-(4-ethylphenoxy)propanoyl]-3-methylpiperidine has been found to have analgesic effects, reducing pain sensitivity in rodents.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-[2-(4-ethylphenoxy)propanoyl]-3-methylpiperidine for lab experiments is its high potency. It has been found to be more potent than other stimulants such as amphetamine and methylphenidate. This means that smaller doses can be used in experiments, reducing the risk of toxicity. However, one of the limitations of 1-[2-(4-ethylphenoxy)propanoyl]-3-methylpiperidine is its short duration of action. It has been found to have a half-life of around 2 hours, which means that it needs to be administered frequently in experiments.

Future Directions

There are several future directions for research on 1-[2-(4-ethylphenoxy)propanoyl]-3-methylpiperidine. One area of research is its potential as a treatment for ADHD and narcolepsy. Another area of research is its potential as a tool for studying the dopamine system in the brain. 1-[2-(4-ethylphenoxy)propanoyl]-3-methylpiperidine could be used to investigate the role of dopamine in various neurological disorders. Finally, 1-[2-(4-ethylphenoxy)propanoyl]-3-methylpiperidine could be further studied for its potential as a pain reliever.
Conclusion
1-[2-(4-ethylphenoxy)propanoyl]-3-methylpiperidine is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been found to have a range of biochemical and physiological effects, including increasing locomotor activity, inducing hyperactivity, and reducing pain sensitivity. While there are some limitations to its use in lab experiments, 1-[2-(4-ethylphenoxy)propanoyl]-3-methylpiperidine has several advantages, including its high potency. There are several future directions for research on 1-[2-(4-ethylphenoxy)propanoyl]-3-methylpiperidine, including its potential as a treatment for ADHD and narcolepsy, a tool for studying the dopamine system in the brain, and a pain reliever.

Scientific Research Applications

1-[2-(4-ethylphenoxy)propanoyl]-3-methylpiperidine has been studied for its potential applications in scientific research. One of the key areas of research is its potential as a stimulant. 1-[2-(4-ethylphenoxy)propanoyl]-3-methylpiperidine has been found to increase locomotor activity and induce hyperactivity in rodents. It has also been studied for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.

properties

IUPAC Name

2-(4-ethylphenoxy)-1-(3-methylpiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-4-15-7-9-16(10-8-15)20-14(3)17(19)18-11-5-6-13(2)12-18/h7-10,13-14H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACFCEWQJYSZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)N2CCCC(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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